CL 218872

Übersicht

Beschreibung

CL 218872 ist ein Beruhigungs- und Schlafmittel, das in der wissenschaftlichen Forschung eingesetzt wird. Es hat ähnliche Wirkungen wie die sedativ-hypnotischen Benzodiazepin-Medikamente wie Triazolam, ist aber strukturell unterschiedlich und wird als nicht-Benzodiazepin-Hypnotikum klassiert. This compound ist ein partieller Agonist der Gamma-Aminobuttersäure A (GABA A), der selektiv für den Alpha1-Subtyp ist .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte:

Reaktion von 3-Trifluormethylbenzaldehyd mit Morpholin und Kaliumcyanid: Diese Reaktion, die von p-Toluolsulfonsäure in siedendem Tetrahydrofuran (THF) katalysiert wird, erzeugt Alpha-(3-Trifluormethylphenyl)-4-morpholinacetonitril.

Kondensation mit Ethylacrylat: Unter Verwendung von Kaliumhydroxid (KOH) in THF ergibt dieser Schritt Gamma-Cyano-Gamma-(3-Trifluormethylphenyl)-4-morpholinbuttersäureethylester.

Cyclisierung mit Hydrazin: Siedendem Ethanol wird verwendet, um den Ester zu cyclisieren und 4,5-Dihydro-6-(3-Trifluormethylphenyl)-3(2H)-pyridazinon zu bilden.

Dehydrierung: Die Behandlung mit Brom in heißer Essigsäure dehydriert die Verbindung zu 6-(3-Trifluormethylphenyl)-3(2H)-pyridazinon.

Reaktion mit Phosphorylchlorid: Bei 100 °C erzeugt diese Reaktion 3-Chlor-6-(3-Trifluormethylphenyl)pyridazin.

Endgültige Cyclisierung: Das Endprodukt, this compound, wird durch Cyclisierung mit Acetylhydrazin in siedendem n-Butanol erhalten.

Vorbereitungsmethoden

The synthesis of CL 218872 involves several steps:

Reaction of 3-trifluoromethylbenzaldehyde with morpholine and potassium cyanide: This reaction, catalyzed by p-toluenesulfonic acid in refluxing tetrahydrofuran (THF), produces alpha-(3-trifluoromethylphenyl)-4-morpholineacetonitrile.

Condensation with ethyl acrylate: Using potassium hydroxide (KOH) in THF, this step yields gamma-cyano-gamma-(3-trifluoromethylphenyl)-4-morpholinebutyric acid ethyl ester.

Cyclization with hydrazine: Refluxing ethanol is used to cyclize the ester, forming 4,5-dihydro-6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone.

Dehydrogenation: Treatment with bromine in hot acetic acid dehydrogenates the compound to 6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone.

Reaction with phosphorus oxychloride: At 100°C, this reaction produces 3-chloro-6-(3-trifluoromethylphenyl)pyridazine.

Final cyclization: The final product, this compound, is obtained by cyclizing with acetylhydrazine in refluxing n-butanol.

Analyse Chemischer Reaktionen

CL 218872 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann mit Reagenzien wie Brom in heißer Essigsäure oxidiert werden.

Cyclisierung: Cyclisierungsreaktionen sind entscheidend für seine Synthese und beinhalten Reagenzien wie Hydrazin und Acetylhydrazin.

Substitution: Substitutionsreaktionen, wie die Reaktion mit Phosphorylchlorid, sind ebenfalls Teil seiner Synthese.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Weight : 278.24 g/mol

- Chemical Formula : C₁₃H₉F₃N₄

- CAS Number : 66548-69-4

- Selectivity : CL 218872 shows varying affinities for different GABA_A receptor subtypes with Ki values indicating selectivity for α1 (130 nM), while showing significantly lower affinities for α2, α3, α4, α5, and α6 subunits (1820 nM to >10000 nM) .

Pharmacological Applications

-

Anxiolytic Effects

- This compound has been classified as a non-sedative anxiolytic. Studies have shown that it produces anxiolytic effects comparable to those of chlordiazepoxide, with significant reductions in locomotor activity and head-dipping behavior in rodent models . This suggests its potential utility in treating anxiety disorders without the sedative side effects typically associated with benzodiazepines.

-

Anticonvulsant Activity

- In experimental models of epilepsy, this compound demonstrated efficacy in blocking kainate-induced convulsions at doses greater than 50 mg/kg, outperforming diazepam (20 mg/kg) in preventing seizure-like activity . This positions this compound as a candidate for further investigation in epilepsy treatment protocols.

-

Sedative Properties

- Although initially characterized as non-sedative, recent findings indicate that this compound exhibits sedative effects at higher doses (10 mg/kg), which were reversible by benzodiazepine antagonists like RO 15-1788 and CGS 8216 . This dual action may be beneficial for patients requiring both anxiolysis and sedation.

Table 1: Summary of Experimental Findings on this compound

Wirkmechanismus

CL 218872 acts as a partial agonist at the GABA A receptor, specifically targeting the alpha1 subtype. This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic effects. The compound binds selectively to alpha1 subunit-containing GABA A receptors, with lower affinity for receptors containing alpha2 or alpha3 subunits .

Vergleich Mit ähnlichen Verbindungen

CL 218872 ist strukturell von Benzodiazepinen verschieden, teilt aber ähnliche pharmakologische Wirkungen. Es ist vergleichbar mit Verbindungen wie Triazolam und Zolpidem:

Triazolam: Ein Benzodiazepin mit sedativ-hypnotischen Eigenschaften.

Zolpidem: Ein Imidazopyridin-Derivat mit ähnlichen hypnotischen Wirkungen

Die Selektivität von this compound für den Alpha1-Subtyp von GABA A-Rezeptoren unterscheidet es von diesen Verbindungen und bietet ein einzigartiges Profil für Forschungszwecke.

Biologische Aktivität

CL 218872 is a compound classified as a benzodiazepine, primarily recognized for its anxiolytic properties. It selectively binds to the GABA-A receptor, particularly favoring the α1 subunit-containing variants. This selectivity is crucial for understanding its biological activity and therapeutic potential.

This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS). The compound has been shown to enhance GABA responses at specific concentrations, which correlates with its anxiolytic and sedative effects.

Binding Affinity

The binding affinity of this compound to various GABA-A receptor subtypes is significant for its pharmacological profile. The following table summarizes the Ki values indicating its selectivity:

| GABA-A Receptor Subtype | Ki Value (nM) |

|---|---|

| α1β1γ2 | 130 |

| α2β1γ2 | 1820 |

| α3β1γ2 | 1530 |

| α5β1γ2 | >5000 |

These values illustrate that this compound has a much higher affinity for the α1 subunit compared to other subtypes, which is consistent with its sedative and anxiolytic effects .

In Vivo Studies

In animal studies, this compound has demonstrated significant sedative effects. For instance, in a study involving mice, doses around 10 mg/kg were found to reduce locomotor activity and head-dipping behavior, indicative of sedation. These effects were comparable to those observed with chlordiazepoxide, another well-known benzodiazepine .

Case Study: Sedative Effects in Mice

A controlled experiment assessed the sedative properties of this compound compared to chlordiazepoxide:

- Dosage : this compound (10 mg/kg) vs. Chlordiazepoxide (20 mg/kg)

- Results : Both compounds significantly decreased locomotor activity and head-dipping behavior in mice.

- Reversal Agents : The sedative effects were reversed by benzodiazepine antagonists CGS 8216 and Ro 15-1788, confirming mediation through benzodiazepine receptors .

Comparative Analysis with Other Benzodiazepines

This compound's profile can be compared with other benzodiazepines like diazepam and zopiclone. While all these compounds enhance GABAergic activity, their binding affinities and resultant effects on anxiety and sedation vary.

Table: Comparison of Benzodiazepines

| Benzodiazepine | Primary Action | Selectivity | Sedative Effect |

|---|---|---|---|

| This compound | Anxiolytic/Sedative | High for α1 | Significant |

| Diazepam | Anxiolytic/Sedative | Broad | Significant |

| Zopiclone | Anxiolytic | Moderate | Moderate |

This table highlights that while this compound is effective as an anxiolytic and sedative, its selectivity for the α1 subunit may contribute to a different side effect profile compared to other benzodiazepines .

Eigenschaften

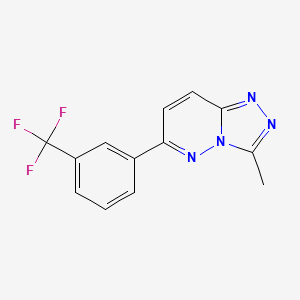

IUPAC Name |

3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOQUXNJZHGPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216728 | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-69-4 | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CL 218872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CL-218872 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.